N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide
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Description
N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C16H25NO3 and its molecular weight is 279.38. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Molecular Mechanisms
Compounds similar to N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide have been explored for their pharmacological properties and molecular mechanisms. For instance, thymol, a monoterpene phenol, has been widely studied for its antioxidant, anti-inflammatory, and antimicrobial activities. It operates through mechanisms such as free radical scavenging and modulation of cytokine production, providing insights into potential therapeutic applications of structurally related compounds (Nagoor Meeran et al., 2017).
Toxicology and Metabolism
Research on the toxicology and metabolism of compounds with structural similarities provides valuable information on their safety and biological effects. For example, studies on 2-methylpropene (isobutene) have examined its metabolic fate and toxicity, highlighting the role of metabolic activation in eliciting potential harm. Such studies underscore the importance of understanding the metabolic pathways and toxicological profiles of chemical compounds, including this compound, for their safe and effective use (Cornet & Rogiers, 1997).
Antioxidant Activity Analysis
The evaluation of antioxidant activity is a critical area of research for compounds with potential therapeutic applications. Studies have reviewed various analytical methods for determining antioxidant activity, which could be applicable to assessing the antioxidant potential of this compound. These methods include spectrophotometry and electrochemical assays, providing a framework for investigating the compound's ability to scavenge free radicals and protect against oxidative stress (Munteanu & Apetrei, 2021).
Natural Products and Drug Discovery
The exploration of natural products and their derivatives, including compounds structurally related to this compound, continues to be a fertile ground for drug discovery. Research has underscored the significance of natural products as sources of novel drug candidates, demonstrating the ongoing relevance of natural compounds in developing new therapeutic agents (Newman & Cragg, 2012).
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-16(20-3,13-19-2)12-17-15(18)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIVVFLFDLUWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCCC1=CC=CC=C1)(COC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.